N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methoxybenzamide
CAS No.: 898465-29-7
Cat. No.: VC4263242
Molecular Formula: C21H22N2O3
Molecular Weight: 350.418
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898465-29-7 |
|---|---|
| Molecular Formula | C21H22N2O3 |
| Molecular Weight | 350.418 |
| IUPAC Name | N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methoxybenzamide |
| Standard InChI | InChI=1S/C21H22N2O3/c1-26-19-7-3-2-6-17(19)20(24)22-16-11-10-14-5-4-12-23(18(14)13-16)21(25)15-8-9-15/h2-3,6-7,10-11,13,15H,4-5,8-9,12H2,1H3,(H,22,24) |
| Standard InChI Key | BDUNESKZNWSPBD-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1C(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2 |
Introduction
Synthesis and Preparation
The synthesis of N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methoxybenzamide likely involves multiple steps, including the preparation of the cyclopropanecarbonyl group, the synthesis of the dihydroquinoline moiety, and the incorporation of the methoxybenzamide component. Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity.
Potential Applications
While specific applications for N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methoxybenzamide are not well-documented, compounds with similar structures are being investigated for their antimicrobial, antiviral, and anticancer properties. The presence of diverse functional groups suggests potential activity against various biological targets.
Research Findings and Future Directions
Given the limited availability of specific research findings on N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methoxybenzamide, future studies should focus on elucidating its biological activity, mechanism of action, and potential therapeutic applications. Computational modeling and experimental assays could provide insights into its interactions with biological targets and its pharmacokinetic properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume